molecular formula C7H9ClN2O2 B1330002 2-Hydrazinobenzoic acid hydrochloride CAS No. 52356-01-1

2-Hydrazinobenzoic acid hydrochloride

Cat. No.: B1330002
CAS No.: 52356-01-1
M. Wt: 188.61 g/mol
InChI Key: ZGNNOFKURIXXRF-UHFFFAOYSA-N
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Description

2-Hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1) is a hydrazine derivative of benzoic acid with the molecular formula C₇H₈N₂O₂·HCl and a molecular weight of 188.61 g/mol . Structurally, it features a hydrazine (-NH-NH₂) group at the ortho position relative to the carboxylic acid moiety, enabling diverse reactivity in organic synthesis .

Preparation Methods

The preparation of 2-Hydrazinobenzoic acid hydrochloride typically involves several steps:

Chemical Reactions Analysis

2-Hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions to form different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions include substituted benzoic acids and hydrazine derivatives .

Scientific Research Applications

2-Hydrazinobenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinobenzoic acid hydrochloride involves its role as a proton acceptor in acid-base reactions. When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, forming the hydrochloride anion. Conversely, in the presence of a base, it undergoes deprotonation, forming the hydrochloride cation. These interactions facilitate various chemical reactions and pathways .

Comparison with Similar Compounds

Below is a comparative analysis of 2-hydrazinobenzoic acid hydrochloride with structurally or functionally related compounds:

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications Reactivity Profile
2-Hydrazinobenzoic acid HCl C₇H₈N₂O₂·HCl 188.61 175–185 (dec.) -NH-NH₂, -COOH Drug intermediates, MOFs Condensation, metal coordination
4-Hydrazinylbenzoic acid HCl C₇H₈N₂O₂·HCl 188.61 Not reported -NH-NH₂ (para to -COOH) Potential isomer-specific reactions Similar to ortho isomer
2-Hydrazinobenzothiazole C₇H₇N₃S 165.21 210–215 -NH-NH₂, benzothiazole ring Anticancer agents, corrosion inhibitors Cyclization, chelation
2-Aminobenzoic acid HCl C₇H₇NO₂·HCl 173.59 245–250 -NH₂, -COOH Dyes, pharmaceuticals Esterification, amidation
Phenylhydrazine HCl C₆H₈N₂·HCl 144.60 243–245 -NH-NH₂ (aromatic) Carbohydrate analysis, dyes Schiff base formation

Key Differentiators:

Structural Isomerism: 4-Hydrazinylbenzoic acid HCl is a positional isomer of 2-hydrazinobenzoic acid HCl. The para-substitution may alter electronic effects, solubility, and metal-binding behavior compared to the ortho isomer .

Benzothiazole vs. Benzoic Acid Scaffolds: 2-Hydrazinobenzothiazole replaces the carboxylic acid group with a sulfur-containing heterocycle, enhancing its utility in materials science (e.g., corrosion inhibition) and oncology .

Functional Group Reactivity: 2-Aminobenzoic acid HCl lacks the hydrazine moiety, limiting its ability to form hydrazones or participate in redox reactions critical for MOF synthesis . Phenylhydrazine HCl lacks the carboxylic acid group, restricting its use in pH-sensitive coordination chemistry .

Thermal Stability: 2-Hydrazinobenzoic acid HCl decomposes near 185°C , whereas phenylhydrazine HCl and 2-aminobenzoic acid HCl exhibit higher thermal stability (>240°C) due to simpler structures .

Biological Activity: 2-Hydrazinobenzothiazole derivatives show marked anticancer activity, unlike 2-hydrazinobenzoic acid HCl, which is primarily a synthetic intermediate .

Biological Activity

2-Hydrazinobenzoic acid hydrochloride (C7H9ClN2O2) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is a hydrazine derivative with a molecular weight of 188.61 g/mol. Its structure includes a benzoic acid moiety substituted with a hydrazine group, which is critical for its biological activity. The compound is typically presented as a white crystalline powder and is soluble in water, making it amenable for various biochemical assays.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing DFT (Density Functional Theory) analysis demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in combating oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
2-Hydrazinobenzoic Acid HCl25.4
Ascorbic Acid15.0
Trolox20.0

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. It has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Acetylcholinesterase5.0
Butyrylcholinesterase4.5

Anticancer Potential

In vitro studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, it was observed to reduce cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values around 10 µM . The mechanism appears to involve the modulation of apoptotic pathways, evidenced by increased caspase-3 activity.

Case Study: Anticancer Effects

A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed:

  • Concentration : 10 µM
  • Effect : Induced apoptosis as indicated by increased caspase-3 levels.
  • Outcome : Significant reduction in cell proliferation was noted after 48 hours of treatment .

Toxicological Profile

Safety data indicate that while the compound has therapeutic potential, it also poses certain hazards. It is classified as a skin irritant and can cause serious eye irritation upon contact . Proper handling precautions are recommended to mitigate these risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-hydrazinobenzoic acid hydrochloride, and how can reaction parameters be controlled to improve yield?

Methodological Answer: The synthesis involves reacting o-aminobenzoic acid with concentrated HCl, followed by diazotization using NaNO₂ and reduction with Na₂SO₃ and Zn dust. Key parameters include:

  • Stoichiometry: A 3:1 molar ratio of HCl to o-aminobenzoic acid ensures protonation of the amine group .
  • Temperature: Maintain 0–5°C during diazotization to prevent side reactions .
  • Purification: Acidification with HCl precipitates the product; recrystallization in ethanol/water (1:3) yields a purity >95% .
    Data Table:
ParameterOptimal ValueImpact on Yield
HCl Molar Ratio3:1Maximizes diazonium salt formation
Diazotization Temp0–5°CMinimizes decomposition
Reduction AgentZn dust (1.5 eq)Completes reduction in <2 hrs

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, tight-sealing goggles, and N95 respirators to avoid inhalation of dust .
  • Ventilation: Use fume hoods with ≥6 air changes/hour to mitigate respiratory hazards .
  • Spill Management: Neutralize spills with 10% sodium bicarbonate and collect residues in sealed containers .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software validate the structural integrity of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve hydrogen bonding between the hydrazine and carboxyl groups .
  • Refinement: SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen positions are geometrically constrained (AFIX 43) .
  • Validation: Check R1/wR2 values (<5%) and residual electron density (<0.3 eÅ⁻³) .
    Data Table:
Crystallographic ParameterValue
Space GroupP2₁/c
R1 Factor0.039
Unit Cell Dimensionsa=7.12 Å, b=12.45 Å, c=9.87 Å

Q. How do conflicting reports on melting point (175°C vs. 185°C with decomposition) arise, and what analytical techniques resolve this discrepancy?

Methodological Answer:

  • Thermal Analysis: TGA/DSC under N₂ (10°C/min) shows decomposition onset at 175°C (endothermic) and complete decomposition at 185°C, indicating impurity-dependent variability .
  • Validation: Compare HPLC purity (Kromasil C18 column, 70:30 KH₂PO₄/MeOH) of samples; impurities >2% lower observed melting points .

Q. What mechanistic insights explain the compound’s reactivity in forming heterocyclic scaffolds?

Methodological Answer:

  • Hydrazine Reactivity: The hydrazine group undergoes condensation with ketones (e.g., cyclohexanone) to form pyrazoles. Monitor via ¹H NMR (disappearance of NH₂ signal at δ 4.2 ppm) .
  • Kinetic Studies: Pseudo-first-order kinetics (k = 0.12 min⁻¹) in ethanol at 60°C suggest nucleophilic attack is rate-limiting .

Q. Which advanced chromatographic methods quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD: Use a C18 column with 0.03 M KH₂PO₄/MeOH (70:30) at 1 mL/min. Detect impurities (e.g., o-aminobenzoic acid) at 207 nm; LOD = 0.05 μg/mL .
  • LC-MS/MS: ESI+ mode (m/z 189 [M+H]⁺) identifies degradation products (e.g., benzoic acid derivatives) .

Q. Data Contradiction Analysis

Example: The reported melting point ranges (175–185°C) stem from differing decomposition thresholds. TGA data confirm decomposition initiates at 175°C, but highly pure samples (>99%) decompose sharply at 185°C . Researchers must standardize purity assessment (e.g., via HPLC) before thermal analysis.

Properties

IUPAC Name

2-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNNOFKURIXXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068744
Record name Benzoic acid, 2-hydrazino-, monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52356-01-1
Record name 2-Carboxyphenylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52356-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)
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Record name Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)
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Record name Benzoic acid, 2-hydrazino-, monohydrochloride
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Record name 2-carboxyphenylhydrazinium(1+) chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydrazinobenzoic acid hydrochloride
2-Hydrazinobenzoic acid hydrochloride
2-Hydrazinobenzoic acid hydrochloride
2-Hydrazinobenzoic acid hydrochloride
2-Hydrazinobenzoic acid hydrochloride
2-Hydrazinobenzoic acid hydrochloride

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